
5-chloro-2-ethoxy-N-(1-phenylethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-ethoxy-N-(1-phenylethyl)benzenesulfonamide, also known as CELE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is a sulfonamide derivative and is categorized as a non-steroidal anti-inflammatory drug (NSAID). It has been found to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various inflammatory conditions.
Mécanisme D'action
The exact mechanism of action of 5-chloro-2-ethoxy-N-(1-phenylethyl)benzenesulfonamide is not fully understood, but it is believed to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are lipid molecules that play a key role in the inflammatory response and are responsible for the symptoms associated with inflammation, such as pain and fever. By inhibiting the activity of COX enzymes, 5-chloro-2-ethoxy-N-(1-phenylethyl)benzenesulfonamide reduces the production of prostaglandins, leading to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
5-chloro-2-ethoxy-N-(1-phenylethyl)benzenesulfonamide has been found to exhibit various biochemical and physiological effects, which contribute to its therapeutic properties. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the inflammatory response. Additionally, 5-chloro-2-ethoxy-N-(1-phenylethyl)benzenesulfonamide has been found to inhibit the activity of nuclear factor-κB (NF-κB), a transcription factor that plays a key role in the regulation of the immune response. By reducing the activity of NF-κB, 5-chloro-2-ethoxy-N-(1-phenylethyl)benzenesulfonamide further reduces the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
5-chloro-2-ethoxy-N-(1-phenylethyl)benzenesulfonamide has several advantages and limitations for lab experiments. One advantage is that it is a well-studied compound, with a known synthesis method and established properties. This makes it a reliable compound for use in experiments. Additionally, its anti-inflammatory, analgesic, and antipyretic properties make it a promising candidate for the treatment of various inflammatory conditions. However, one limitation of 5-chloro-2-ethoxy-N-(1-phenylethyl)benzenesulfonamide is that it may exhibit off-target effects, which could complicate the interpretation of experimental results. Additionally, the compound may have limited solubility in certain solvents, which could affect its suitability for certain experiments.
Orientations Futures
There are several future directions for the study of 5-chloro-2-ethoxy-N-(1-phenylethyl)benzenesulfonamide. One area of research could focus on the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies could investigate the exact mechanism of action of 5-chloro-2-ethoxy-N-(1-phenylethyl)benzenesulfonamide, which could provide insight into its therapeutic properties and potential side effects. Another area of research could focus on the development of new formulations of 5-chloro-2-ethoxy-N-(1-phenylethyl)benzenesulfonamide, such as nanoparticles or liposomes, which could improve its solubility and bioavailability. Finally, the therapeutic potential of 5-chloro-2-ethoxy-N-(1-phenylethyl)benzenesulfonamide could be further explored in preclinical and clinical studies, with a focus on its efficacy and safety in the treatment of various inflammatory conditions.
Méthodes De Synthèse
The synthesis of 5-chloro-2-ethoxy-N-(1-phenylethyl)benzenesulfonamide can be achieved through a multi-step process, starting with the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with 1-phenylethylamine. The resulting product is then subjected to further reactions to yield the final compound. The synthesis of 5-chloro-2-ethoxy-N-(1-phenylethyl)benzenesulfonamide has been extensively studied, and various modifications to the process have been proposed to optimize the yield and purity of the compound.
Applications De Recherche Scientifique
5-chloro-2-ethoxy-N-(1-phenylethyl)benzenesulfonamide has been the subject of numerous scientific studies, investigating its potential therapeutic applications. The compound has been found to possess anti-inflammatory properties, which make it a promising candidate for the treatment of various inflammatory conditions, such as arthritis, asthma, and inflammatory bowel disease. Additionally, 5-chloro-2-ethoxy-N-(1-phenylethyl)benzenesulfonamide has been found to exhibit analgesic and antipyretic properties, which further expand its potential therapeutic applications.
Propriétés
Nom du produit |
5-chloro-2-ethoxy-N-(1-phenylethyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C16H18ClNO3S |
Poids moléculaire |
339.8 g/mol |
Nom IUPAC |
5-chloro-2-ethoxy-N-(1-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C16H18ClNO3S/c1-3-21-15-10-9-14(17)11-16(15)22(19,20)18-12(2)13-7-5-4-6-8-13/h4-12,18H,3H2,1-2H3 |
Clé InChI |
NLRSSDALDLVWJM-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC(C)C2=CC=CC=C2 |
SMILES canonique |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC(C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



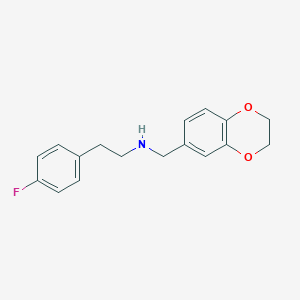
![N-{3-[(2,6-dichlorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-3-amine](/img/structure/B272201.png)
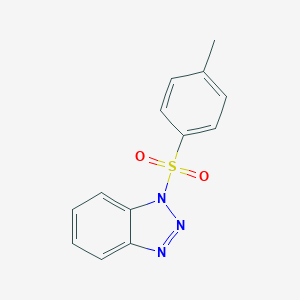
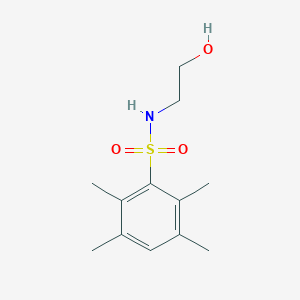
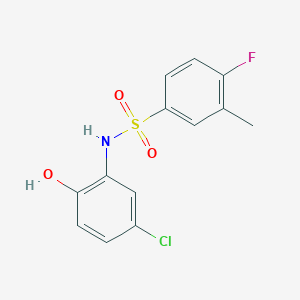
![2-{4-[(2,4,6-Triisopropylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272207.png)
![1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-4-methylpiperazine](/img/structure/B272231.png)
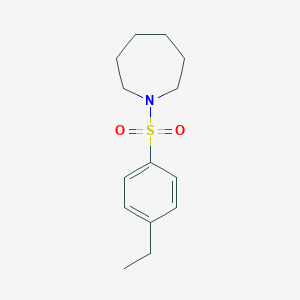


![1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B272297.png)


